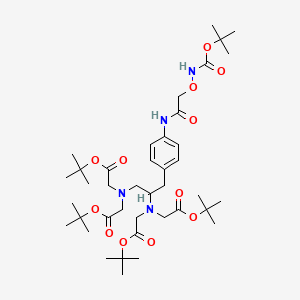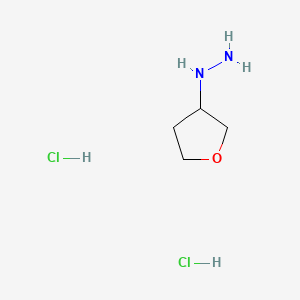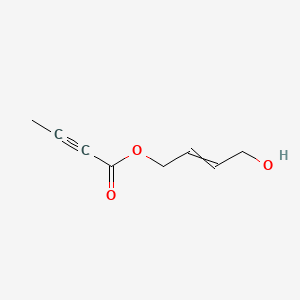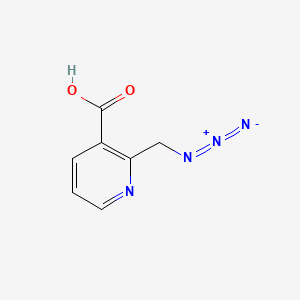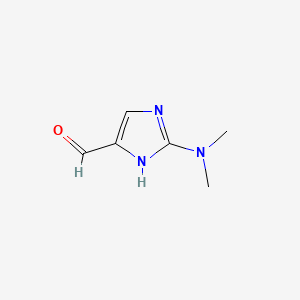
3-(2,4-Difluorophenyl)pyridin-4-amine
Descripción general
Descripción
3-(2,4-Difluorophenyl)pyridin-4-amine: is a chemical compound with the molecular formula C11H8F2N2 . It is a member of the fluorinated pyridines family, which are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(2,4-Difluorophenyl)pyridin-4-amine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s fluorinated structure enhances its stability and bioavailability, making it a potential candidate for biological studies. It can be used in the design of fluorinated analogs of biologically active molecules .
Medicine: In medicinal chemistry, fluorinated pyridines are explored for their potential as pharmaceutical agents.
Industry: Industrially, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to the development of products with enhanced performance and durability .
Mecanismo De Acción
Target of Action
The compound belongs to the class of organic compounds known as fluoropyridines, which are aromatic compounds containing a pyridine ring substituted at one or more positions by a fluorine atom . The specific targets of such compounds can vary widely depending on their exact structure and functional groups.
Mode of Action
The mode of action of fluoropyridines can also vary widely. The presence of fluorine atoms in organic compounds can often enhance their reactivity, stability, and lipophilicity, potentially affecting their interactions with biological targets .
Biochemical Pathways
The biochemical pathways affected by fluoropyridines can be diverse, depending on the specific targets of the compounds. Fluoropyridines have been used in a wide range of applications, including pharmaceuticals and agrochemicals .
Pharmacokinetics
The pharmacokinetics of fluoropyridines can be influenced by factors such as their lipophilicity, stability, and reactivity. The presence of fluorine atoms can enhance the metabolic stability of organic compounds, potentially affecting their absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of fluoropyridines can be diverse, depending on their specific targets and mode of action. They have been used in a wide range of applications, including pharmaceuticals and agrochemicals .
Action Environment
The action, efficacy, and stability of fluoropyridines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. The presence of fluorine atoms can enhance the stability of organic compounds, potentially affecting their behavior in different environments .
Análisis Bioquímico
Biochemical Properties
Compounds with similar structures have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions, which can influence the function of these biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Studies on similar compounds suggest that there may be threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux and metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as a halide . For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines, including 3-(2,4-Difluorophenyl)pyridin-4-amine, often involves large-scale fluorination processes using reagents like Selectfluor® or complex metal fluorides such as aluminum fluoride and copper fluoride at elevated temperatures . These methods ensure high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2,4-Difluorophenyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like tetrabutylammonium fluoride in polar aprotic solvents like dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .
Comparación Con Compuestos Similares
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,4-Difluoropyridine
- 3-Fluoropyridine
Comparison: Compared to other fluorinated pyridines, 3-(2,4-Difluorophenyl)pyridin-4-amine is unique due to the specific positioning of the fluorine atoms and the amine group on the pyridine ring. This unique structure imparts distinct physical and chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
3-(2,4-difluorophenyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-7-1-2-8(10(13)5-7)9-6-15-4-3-11(9)14/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISNTZPLYSGIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734702 | |
| Record name | 3-(2,4-Difluorophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258613-25-0 | |
| Record name | 3-(2,4-Difluorophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50734702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4-difluorophenyl)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine](/img/structure/B580474.png)


